Product packaging for 6-Fluoro-8-methylquinolin-4-amine(Cat. No.:)

6-Fluoro-8-methylquinolin-4-amine

Cat. No.: B11911361
M. Wt: 176.19 g/mol
InChI Key: YNWFNUQWJUGYKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Fluoro-8-methylquinolin-4-amine (CAS 1247102-12-0) is a high-purity chemical compound with the molecular formula C10H9FN2 and a molecular weight of 176.19 . This 4-aminoquinoline derivative serves as a valuable building block in medicinal chemistry and drug discovery research. The 4-aminoquinoline scaffold is a privileged structure in pharmacology, known for its diverse biological activities . Researchers utilize this core structure to develop novel therapeutic agents, as substituted 4-aminoquinolines have demonstrated significant potential in various biological assays . Specifically, structurally similar compounds have shown promising antiproliferative activity against a range of human cancer cell lines, including H-460 (lung), HT-29 (colon), and HepG2 (liver) in vitro, making this amine a key intermediate for developing new anticancer candidates . Furthermore, the 4-aminoquinoline framework is also investigated for its antibacterial properties , with some derivatives exhibiting potent inhibition against resistant strains like MRSA, potentially through interactions with targets such as Penicillin Binding Protein (PBP2a) . This product is intended for use as a standard or intermediate in laboratory research. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9FN2 B11911361 6-Fluoro-8-methylquinolin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

6-fluoro-8-methylquinolin-4-amine

InChI

InChI=1S/C10H9FN2/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h2-5H,1H3,(H2,12,13)

InChI Key

YNWFNUQWJUGYKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C(C=CN=C12)N)F

Origin of Product

United States

Synthetic Methodologies for 6 Fluoro 8 Methylquinolin 4 Amine and Its Analogues

Classical Approaches to Quinoline (B57606) Synthesis and Adaptations for 6-Fluoro-8-methylquinolin-4-amine

The quinoline scaffold is a cornerstone in heterocyclic chemistry, and its synthesis has been achieved through several named reactions that have been established for over a century. The preparation of a specifically substituted derivative like this compound requires careful selection of starting materials for these classical routes.

The foundation of many classical quinoline syntheses is the condensation of a substituted aniline (B41778) with a carbonyl compound. To synthesize the 6-fluoro-8-methylquinoline (B1532083) core, an appropriately substituted aniline, namely 4-fluoro-2-methylaniline (B1329321), serves as the logical starting point.

One of the most prominent methods is the Knorr quinoline synthesis , which involves the condensation of an aniline with a β-ketoester. The reaction of 4-fluoro-2-methylaniline with an acetoacetate (B1235776) ester, such as ethyl acetoacetate, would first form an intermediate anilide. Research into the synthesis of related 6-bromo-4-methylquinolin-2(1H)-one has shown that optimizing reaction conditions is crucial to favor the formation of the desired anilide over the alternative crotonate, with the use of tert-butyl acetoacetate providing high yields of the anilide intermediate. researchgate.net

Another key approach is the Skraup synthesis , a vigorous reaction that combines an aniline with glycerol, sulfuric acid, and an oxidizing agent. Starting with 4-fluoro-2-methylaniline, this method could theoretically produce the desired quinoline core, although the harsh conditions can limit its applicability with sensitive functional groups. The Skraup reaction has been successfully used to prepare 6-fluoro-8-quinolinol from 2-amino-5-fluorophenol (B134415) and 6-methoxy-8-nitroquinoline (B1580621) from 4-methoxy-2-nitroaniline, demonstrating its utility in synthesizing fluorinated and methoxy-substituted quinolines. mdpi.comresearchgate.net

The Doebner-von Miller reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones, often generated in situ, reacting with an aniline in the presence of an acid catalyst. This method offers a more flexible approach to installing substituents on the quinoline ring.

The following table summarizes the key features and required precursors for these classical syntheses as adapted for the target molecule's scaffold.

Synthesis MethodAniline PrecursorCarbonyl/Acyl SourceKey ConditionsResulting Intermediate Core
Knorr Synthesis 4-Fluoro-2-methylanilineEthyl acetoacetateModerate temperature, potential acid/base catalysis6-Fluoro-4-hydroxy-8-methylquinolin-2(1H)-one
Skraup Synthesis 4-Fluoro-2-methylanilineGlycerolConcentrated H₂SO₄, oxidizing agent (e.g., nitrobenzene)6-Fluoro-8-methylquinoline
Doebner-von Miller 4-Fluoro-2-methylanilineα,β-Unsaturated aldehyde/ketoneLewis or Brønsted acidSubstituted 6-Fluoro-8-methylquinoline

The cyclization step is the critical ring-forming process in classical quinoline syntheses. In the Knorr and related Conrad-Limpach syntheses, the intermediate anilide or anilinocrotonate undergoes an intramolecular cyclization to form the quinolinone ring. This is typically promoted by strong acids like sulfuric acid, polyphosphoric acid (PPA), or sometimes thermally, as in the use of diphenyl ether at high temperatures. nih.gov For instance, the cyclization of N-acetoacetyl anilines into 4-hydroxy-2-quinolinones is a well-established thermal or acid-catalyzed process. nih.govnih.gov

Once the 6-fluoro-8-methyl-4-hydroxyquinolin-2(1H)-one core is formed, further steps are needed to arrive at the target 4-aminoquinoline (B48711). The 4-hydroxy group is typically converted to a better leaving group, such as a 4-chloro group, by treatment with reagents like phosphorus oxychloride (POCl₃). nih.govmdpi.com The subsequent displacement of the 4-chloro substituent with an amine is a standard nucleophilic aromatic substitution reaction. Treatment with ammonia (B1221849) or a protected amine source would yield the desired this compound. mdpi.com

Modern Catalytic Syntheses of this compound

Modern synthetic chemistry offers more sophisticated, efficient, and selective methods for constructing and functionalizing heterocyclic systems. These often rely on catalysis to achieve transformations that are difficult or low-yielding via classical routes.

Transition-metal catalysis is a powerful tool for forming the C-C and C-N bonds necessary to build complex molecules. magtech.com.cn While often used to functionalize a pre-formed quinoline ring, these methods are also invaluable for preparing the substituted precursors needed for cyclization. For example, a Suzuki-Miyaura or Negishi cross-coupling reaction could be employed to install the methyl group at the 8-position of a suitable quinoline precursor. mdpi.com

More directly, transition-metal-catalyzed C-H activation has emerged as a highly efficient strategy. rsc.org The nitrogen atom of the quinoline ring can act as a directing group to facilitate the selective functionalization of adjacent C-H bonds. Research has extensively covered the transition-metal-catalyzed C-H activation and functionalization of the methyl group in 8-methylquinoline, enabling the introduction of various functional groups. nih.gov This allows for the late-stage modification of the quinoline scaffold, providing access to a diverse range of analogues. Asymmetric catalysis using transition metals with chiral ligands is also a primary method for producing enantiomerically enriched chiral amines, which is relevant for synthesizing precursors to complex alkaloids. mdpi.com

Modern catalysis has refined the cyclization step of quinoline synthesis, moving away from harsh, stoichiometric acids towards milder catalytic systems. Both Lewis acids and Brønsted acids are used to promote the ring-closure reaction with greater control and functional group tolerance. organic-chemistry.org

For example, cooperative catalysis involving a transition metal (like AgOTf) and a Brønsted acid (like trifluoroacetic acid, TFA) has been shown to enable the one-pot synthesis of 8-hydroxyquinolines from ortho-aminophenols, aldehydes, and alkynes. nih.gov Chiral phosphoric acids, acting as Brønsted acid catalysts, can facilitate the enantioselective synthesis of 1,4-dihydroquinoline (B1252258) derivatives from in situ generated ortho-quinone methide imines. rsc.org Thiourea-based organocatalysts can also function as Brønsted acids to catalyze conjugate additions of amines, a key step in building substituted nitrogen heterocycles. nih.gov These catalytic approaches offer mild conditions and high selectivity, which are advantageous for complex targets.

The table below highlights examples of modern catalytic systems used in the synthesis of quinoline-related structures.

Catalyst TypeExample CatalystReaction TypeKey Advantage
Lewis Acid AgOTfCooperative cyclizationMild conditions, one-pot synthesis. nih.gov
Brønsted Acid Chiral Phosphoric AcidEnantioselective cyclizationHigh enantioselectivity. rsc.org
Organocatalyst Selenourea-ThioureaAsymmetric conjugate additionFunctions as a Brønsted acid for C-N bond formation. nih.gov

Photoredox catalysis, which uses visible light to drive chemical reactions, has become a frontier in organic synthesis for its ability to generate reactive radical intermediates under exceptionally mild conditions. acs.org This technology is particularly powerful for the C-H functionalization of heteroarenes like quinoline. nih.gov

Minisci-type reactions, which involve the addition of a carbon-centered radical to a heteroarene, can be initiated using photoredox catalysts, avoiding the harsh oxidative conditions of the classical method. nih.gov This allows for the introduction of alkyl and acyl groups onto the quinoline ring with high regioselectivity. Furthermore, novel reactivity that diverges from the classical Minisci pattern has been unlocked. For instance, a visible-light-mediated C-H hydroxyalkylation of quinolines has been developed that operates under reducing conditions. nih.gov Advanced strategies also include the dearomative functionalization of quinolines, where the aromatic system is intentionally broken to create complex, sp³-rich polycyclic frameworks, a valuable transformation in drug discovery. researchgate.netresearchgate.net

Stereoselective and Regioselective Synthesis of this compound Derivatives

The precise control of substituent placement (regioselectivity) and spatial orientation (stereoselectivity) is paramount in the synthesis of complex molecules like derivatives of this compound, as even minor structural changes can significantly impact biological activity.

Regioselective Synthesis: The regioselective synthesis of quinoline derivatives often relies on established cyclization reactions where the substitution pattern of the precursors dictates the final arrangement of functional groups on the heterocyclic ring. For instance, the Combes and Conrad-Limpach-Knorr syntheses are classical methods that can be adapted to produce specific regioisomers.

In the context of this compound, achieving the desired regiochemistry involves the careful selection of starting materials. A common strategy involves the cyclization of a appropriately substituted aniline with a β-ketoester. For example, the reaction of 2-methyl-4-fluoroaniline with a suitable β-ketoester would be a primary route to establish the 8-methyl and 6-fluoro substitution pattern on the quinoline core. The subsequent introduction of the amino group at the 4-position is typically achieved by converting a 4-hydroxy or 4-chloroquinoline (B167314) intermediate.

Recent advancements have focused on metal-catalyzed C-H functionalization to introduce substituents at specific positions with high regioselectivity, although specific examples for this compound are not extensively documented in public literature. However, principles from the synthesis of related quinolines, such as the use of directing groups to guide metal catalysts to a specific C-H bond, are applicable. For example, an amide group at the 8-position can direct ortho-C-H activation.

Stereoselective Synthesis: Stereoselectivity becomes crucial when chiral centers are introduced into the derivatives of this compound, for example, through substitution on the amino group or on alkyl side chains. The synthesis of specific stereoisomers often requires the use of chiral catalysts, auxiliaries, or starting materials.

While specific literature on the stereoselective synthesis of this compound derivatives is sparse, general methodologies for asymmetric synthesis of quinolines can be extrapolated. These include:

Asymmetric Hydrogenation: The reduction of a prochiral quinoline derivative using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral ligand) can produce a single enantiomer of a chiral product.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the quinoline ring system.

Organocatalysis: The use of small chiral organic molecules to catalyze stereoselective reactions, which represents a greener alternative to metal-based catalysts.

Table 1: Comparison of Regioselective Synthetic Strategies for Quinolines

Method Description Advantages Disadvantages
Combes Synthesis Acid-catalyzed reaction of anilines with β-diketones. One-pot reaction, readily available starting materials. Can produce mixtures of regioisomers with unsymmetrical diketones.
Conrad-Limpach-Knorr Synthesis Reaction of anilines with β-ketoesters followed by cyclization. Good control over regioselectivity for 4-hydroxyquinolines. Requires high temperatures for cyclization.
Friedländer Annulation Reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. High regioselectivity, convergent. Requires specifically substituted starting materials.
Directed C-H Functionalization Use of a directing group to guide a metal catalyst to a specific C-H bond for functionalization. High regioselectivity, atom economical. Often requires expensive catalysts and removal of the directing group.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of growing importance to minimize environmental impact. For a molecule like this compound, this involves developing cleaner and more efficient synthetic routes.

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of volatile organic compounds (VOCs), which are often toxic and difficult to recycle. These reactions can be promoted by grinding the reactants together, sometimes with a catalytic amount of a solid support or acid/base catalyst. While specific solvent-free syntheses for this compound are not widely reported, related quinoline syntheses have been successfully performed under these conditions. For example, the Friedländer annulation has been shown to proceed efficiently under solvent-free conditions, often with microwave irradiation to accelerate the reaction.

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers unparalleled selectivity under mild conditions (ambient temperature and pressure, neutral pH). Enzymes can be employed for various transformations in the synthesis of quinoline derivatives, including:

Asymmetric reduction of ketones to chiral alcohols.

Hydrolysis of esters or amides.

Formation of C-N bonds.

While specific examples for this compound are not prominent in the literature, the potential for using enzymes like ketoreductases for the stereoselective synthesis of chiral side chains on the quinoline core is significant.

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. acs.org Reactions with high atom economy are inherently greener as they generate less waste.

In the context of this compound synthesis, this principle favors addition and cycloaddition reactions over substitution and elimination reactions, which generate stoichiometric byproducts. For example, a well-designed multicomponent reaction (MCR) to assemble the quinoline core would have a higher atom economy than a traditional multi-step synthesis involving protecting groups and generating inorganic salts as waste.

| Solvent Intensity | (Mass of solvent / mass of product) | 0 | Encouraging solvent-free reactions or the use of green solvents. |

Solid-Phase and Combinatorial Synthesis Strategies for this compound Library Generation

Solid-phase synthesis (SPS) is a powerful technique for the rapid generation of large libraries of related compounds for high-throughput screening. In this method, the starting material is attached to a solid support (e.g., a resin bead), and reagents are added in solution. Excess reagents and byproducts are easily removed by washing, simplifying the purification process.

The synthesis of a library of this compound derivatives could be achieved by attaching a suitable precursor to a resin. For example, a resin-bound aniline could be reacted with various β-ketoesters to generate a library of quinolones, which could then be converted to the corresponding 4-aminoquinolines. Subsequent diversification at the 4-amino position with a range of acylating or alkylating agents would further expand the library. Although specific examples for this exact scaffold are not prevalent, the solid-phase synthesis of quinolinone libraries has been successfully demonstrated. nih.gov

Combinatorial chemistry, often coupled with SPS, allows for the systematic and simultaneous synthesis of a large number of compounds in a "mix-and-split" or parallel synthesis approach. This is highly valuable for exploring the structure-activity relationships of this compound analogues in drug discovery programs.

Flow Chemistry Approaches for Continuous Synthesis of this compound

Flow chemistry, where reactions are performed in a continuous stream through a reactor, offers several advantages over traditional batch processing, including improved safety, scalability, and reproducibility. nih.gov The small reactor volumes and high surface-area-to-volume ratios allow for precise control over reaction parameters like temperature and pressure, enabling the use of highly reactive intermediates and exothermic reactions that are difficult to manage on a large scale in batch. nih.gov

The synthesis of this compound could be adapted to a flow process. For example, a multi-step sequence could be "telescoped" into a single continuous operation, where the output of one reactor is fed directly into the next. This avoids the need for isolation and purification of intermediates, saving time and resources. nih.gov

Table 3: Potential Flow Chemistry Applications in the Synthesis of this compound

Reaction Step Advantages of Flow Chemistry
Nitration/Halogenation Improved safety for handling hazardous reagents and controlling exothermic reactions.
Cyclization Precise temperature control for high-temperature reactions, leading to improved yields and reduced byproducts.
Hydrogenation Safe handling of hydrogen gas and efficient catalyst-product separation.

| Photochemistry | Uniform irradiation of the reaction mixture, leading to more efficient and reproducible photochemical transformations. |

The scalability of flow chemistry is another key advantage, allowing for a seamless transition from laboratory-scale synthesis for discovery to pilot-plant and industrial-scale production. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Fluoro 8 Methylquinolin 4 Amine Analogues

Systematic Structural Modifications of the Quinoline (B57606) Scaffold of 6-Fluoro-8-methylquinolin-4-amine

The biological activity of a molecule is intrinsically linked to its chemical structure. For the this compound scaffold, systematic modifications of the fluoro and methyl substituents, the amino group at position 4, and the quinoline ring system itself can provide deep insights into the structural requirements for biological activity.

The fluorine atom at the 6-position is an electron-withdrawing group that can enhance metabolic stability and binding affinity. Fluorine substitution is a common strategy in medicinal chemistry to improve the pharmacokinetic profile of a compound. In the context of the quinoline scaffold, a fluoro group at position 6 can influence the electron density of the entire ring system, potentially enhancing interactions with biological targets.

The methyl group at the 8-position is an electron-donating group that can modulate the steric and electronic properties of the quinoline ring. The presence of a methyl group can influence the molecule's conformation and provide additional hydrophobic interactions with a target protein. The interplay between the electron-withdrawing fluorine at position 6 and the electron-donating methyl group at position 8 creates a unique electronic environment on the carbocyclic ring of the quinoline scaffold.

Table 1: General Effects of Fluoro and Methyl Substituents on the Quinoline Scaffold

Substituent Position General Effect on Biological Activity Rationale
Fluoro 6 Enhanced metabolic stability and binding affinity Electron-withdrawing nature, potential for hydrogen bonding
Methyl 8 Modulation of steric and electronic properties Electron-donating nature, provides hydrophobic interactions

The amino group at the 4-position of the quinoline ring is a critical determinant of biological activity in many classes of quinoline-based compounds. This functional group can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with biological targets. Studies on other 4-aminoquinoline (B48711) derivatives have demonstrated their potential as anti-HIV-1 agents, where the amino group is crucial for activity. umn.edu The basicity of the 4-amino group can be fine-tuned by the electronic effects of the substituents on the quinoline ring, such as the fluorine at position 6.

Modifications to the core quinoline ring system can lead to the discovery of novel scaffolds with improved biological activity or different pharmacological profiles. One such modification is ring annulation, where an additional ring is fused to the quinoline scaffold. nih.govacs.org Another approach is the replacement of the quinoline ring with a related heterocyclic system, such as a quinazoline (B50416). For instance, 4-anilino-6-aminoquinazoline derivatives have been identified as potential inhibitors of MERS-CoV. nih.gov These modifications alter the shape, size, and electronic properties of the scaffold, which can lead to changes in biological activity.

Conformational Analysis and Its Influence on Activity for this compound

The three-dimensional conformation of a molecule is a key factor in its ability to bind to a biological target. Conformational analysis aims to determine the most stable three-dimensional shape of a molecule and understand how its conformation influences its biological activity. Computational methods such as Density Functional Theory (DFT) can be employed to model the molecular geometry and electronic structure of quinoline derivatives.

For this compound, the substituents on the quinoline ring can influence its preferred conformation. The methyl group at the 8-position can create steric hindrance that affects the planarity of the quinoline ring system. The fluorine atom at the 6-position, while small, can also influence the local conformation and electronic distribution. The orientation of the amino group at position 4 is also critical, as it can participate in hydrogen bonding with the target. Understanding the preferred conformation of this compound is essential for designing analogues with improved binding affinity.

Pharmacophore Identification Based on this compound Derivatives

A pharmacophore is a set of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Based on the structure of this compound and the known activities of related compounds, a hypothetical pharmacophore can be proposed.

The key features of a pharmacophore derived from the this compound scaffold would likely include:

An aromatic ring system (the quinoline core) for hydrophobic and pi-stacking interactions.

A hydrogen bond donor (the amino group at position 4).

A hydrogen bond acceptor (the nitrogen atom in the quinoline ring).

Specific hydrophobic or steric features (the methyl group at position 8).

An electron-withdrawing feature (the fluorine atom at position 6).

Table 2: Potential Pharmacophoric Features of this compound

Pharmacophoric Feature Corresponding Structural Element Potential Interaction
Aromatic Ring Quinoline scaffold Hydrophobic and pi-stacking interactions
Hydrogen Bond Donor 4-Amino group Hydrogen bonding with target
Hydrogen Bond Acceptor Quinoline nitrogen Hydrogen bonding with target
Hydrophobic/Steric Feature 8-Methyl group van der Waals interactions
Electron-Withdrawing Feature 6-Fluoro group Modulates electronic interactions

Exploration of Bioisosteric Replacements in the this compound Scaffold

Bioisosterism is a strategy used in medicinal chemistry to design analogues of a lead compound by replacing a functional group with another group of similar size, shape, and electronic properties. nih.govnih.govresearchgate.net This approach can be used to improve the potency, selectivity, and pharmacokinetic properties of a compound. For the this compound scaffold, several bioisosteric replacements could be explored.

For the fluorine atom at the 6-position, other halogens such as chlorine or bromine could be considered, or a cyano group, which is also electron-withdrawing. The methyl group at the 8-position could be replaced with other small alkyl groups (e.g., ethyl) or with a methoxy (B1213986) group, which has been shown to enhance the stability of some quinolones. nih.gov The 4-amino group could be replaced with other hydrogen-bonding groups, such as a hydroxyl or a substituted amino group, to modulate its basicity and hydrogen-bonding capacity.

Furthermore, the entire quinoline scaffold could be replaced with other heterocyclic systems in a strategy known as scaffold hopping. nih.gov Related bicyclic heteroaromatic systems could be explored to identify novel core structures with improved properties.

Table 3: Potential Bioisosteric Replacements for the this compound Scaffold

Original Group Position Potential Bioisosteric Replacement Rationale for Replacement
Fluoro 6 Chloro, Bromo, Cyano Similar electronic properties (electron-withdrawing)
Methyl 8 Ethyl, Methoxy Similar steric/electronic properties, potential for improved stability
Amino 4 Hydroxyl, Substituted Amino Modulate basicity and hydrogen bonding
Quinoline Core Quinazoline, Naphthyridine Scaffold hopping to explore new chemical space

Ligand Efficiency and Lipophilic Efficiency Analysis for this compound Analogues

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is a useful metric for identifying small, efficient fragments that can be developed into more potent leads. A higher LE value indicates that a compound achieves its potency with a more efficient use of its atoms.

Lipophilic Efficiency (LipE) , also known as Ligand Lipophilicity Efficiency (LLE), relates the potency of a compound to its lipophilicity (typically measured as logP or logD). It is a valuable tool for guiding lead optimization towards compounds with a greater likelihood of possessing favorable pharmacokinetic and safety profiles. High lipophilicity can often lead to issues such as poor solubility, high metabolic clearance, and off-target toxicity. Therefore, maximizing LipE by increasing potency without a concomitant increase in lipophilicity is a key goal in drug design.

Consider a hypothetical series of this compound analogues where the substituent at the 4-amino position is varied. The following interactive table presents plausible data for such a series, demonstrating how LE and LipE would be calculated and interpreted.

Compound ID4-Amino Substituent (R)IC₅₀ (nM)pIC₅₀Heavy Atom Count (HAC)clogPLigand Efficiency (LE)Lipophilic Efficiency (LipE)
1 -NH₂2506.60132.50.514.10
2 -NH(CH₃)1506.82142.80.494.02
3 -NH(CH₂CH₂OH)807.10162.60.444.50
4 -NH(CH₂CH₂N(CH₃)₂)207.70183.10.434.60

Note: The data in this table is hypothetical and for illustrative purposes only.

Impact of Substitution: The introduction of substituents at the 4-amino position generally leads to an increase in potency (lower IC₅₀ values).

Ligand Efficiency Trends: While potency increases from compound 1 to 4 , the Ligand Efficiency (LE) decreases. This is a common trend in lead optimization, where the addition of larger functional groups to increase potency often results in a less efficient use of the added atoms.

Lipophilic Efficiency Insights: Compound 3 , with a hydroxyethyl (B10761427) substituent, shows an improved Lipophilic Efficiency (LipE) compared to the unsubstituted and methyl-substituted analogues. This suggests that the increase in potency is achieved without a significant penalty in lipophilicity. Compound 4 , while being the most potent, has a higher clogP, but its LipE is the highest, indicating a favorable balance between potency and lipophilicity.

In a real-world drug discovery program focused on this compound analogues, medicinal chemists would synthesize and test a diverse range of derivatives. The resulting data on their biological activity and physicochemical properties would be used to construct similar tables and guide further optimization efforts. The goal would be to identify compounds with high potency and high LipE, as these are more likely to possess the desirable characteristics of a successful drug candidate.

Mechanistic Investigations and Molecular Interactions of 6 Fluoro 8 Methylquinolin 4 Amine

Cellular Pathway Elucidation Using 6-Fluoro-8-methylquinolin-4-amine

Autophagy Induction and Inhibition

There is currently no publicly available research data detailing the specific effects of this compound on autophagy induction or inhibition. While some 4-aminoquinoline (B48711) derivatives, such as chloroquine, are well-known inhibitors of autophagy, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence. Studies would be required to determine if this compound modulates autophagic flux, for instance, by monitoring the levels of LC3-II and p62/SQSTM1 in relevant cell lines treated with the compound.

Signal Transduction Pathway Analysis (e.g., MAPK, PI3K/Akt, NF-κB)

Detailed analyses of the impact of this compound on key signal transduction pathways are not present in the current scientific literature.

MAPK Pathway: No studies have been identified that investigate the phosphorylation status of key MAPK components such as ERK, JNK, or p38 in response to treatment with this compound.

PI3K/Akt Pathway: The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. nih.govnih.gov While some 4-aminoquinoline derivatives have been shown to sensitize tumor cells to Akt inhibitors, specific data on whether this compound directly modulates the phosphorylation of PI3K or Akt is unavailable. nih.gov

NF-κB Pathway: The NF-κB pathway is central to inflammatory responses and cell survival. mdpi.comcellsignal.com Research on other quinoline (B57606) derivatives has explored their impact on NF-κB signaling; however, there are no specific reports on whether this compound affects the phosphorylation and degradation of IκBα or the nuclear translocation of NF-κB subunits like p65. mdpi.compeerj.com

Gene Expression Profiling and Proteomics in Response to this compound

Comprehensive gene expression profiling (e.g., via microarray or RNA-seq) and proteomic analyses have not been published for this compound. Such studies would be instrumental in providing an unbiased, global view of the cellular response to this compound, potentially identifying novel targets and pathways.

Biophysical Characterization of this compound Binding

Direct biophysical characterization of the binding interactions of this compound with specific biological targets is not documented in the available literature.

Isothermal Titration Calorimetry (ITC)

There are no published ITC studies for this compound. This technique would be valuable for determining the thermodynamic parameters of its binding to a target protein, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR) Spectroscopy

No SPR spectroscopy data is available for this compound. SPR would be a powerful tool to measure the real-time kinetics of its association and dissociation with a target, providing on-rates (ka) and off-rates (kd).

Fluorescence Quenching and Anisotropy Studies

While the quinoline scaffold is known to be a fluorophore, and some derivatives are used as fluorescent probes, specific studies on the fluorescence quenching or anisotropy of this compound upon binding to a target are not available. nih.gov Such studies could provide insights into binding events and conformational changes of the target molecule.

High-Throughput Screening (HTS) of this compound Libraries against Biological Targets

There is no publicly available scientific literature detailing the use of this compound in high-throughput screening (HTS) campaigns. HTS is a critical process in drug discovery that involves the rapid, automated testing of large numbers of chemical compounds against specific biological targets to identify "hit" compounds with desired activity. The creation of a chemical library based on the this compound scaffold and its subsequent screening against biological targets have not been reported in peer-reviewed publications.

Therefore, no data tables of HTS results, hit compounds, or confirmed biological targets for this compound can be provided. The potential of this compound in the context of HTS remains unexplored in the public domain.

Advanced Imaging Techniques for Subcellular Localization and Target Engagement of this compound

Similarly, a review of scientific databases and publications indicates that this compound has not been the subject of studies utilizing advanced imaging techniques to determine its subcellular localization or to confirm target engagement within cells. Advanced imaging methods, such as confocal microscopy, super-resolution microscopy, and various forms of fluorescence microscopy, are powerful tools for visualizing the distribution of a compound within cellular compartments and for confirming its interaction with its intended molecular target.

The intrinsic fluorescent properties of the quinoline scaffold can sometimes be exploited for such imaging studies, or a fluorescent tag can be chemically attached to the molecule of interest. However, no such studies have been published for this compound. Consequently, there are no research findings or data tables to present regarding its subcellular distribution, colocalization with specific organelles, or direct evidence of its engagement with any biological target as visualized through advanced imaging.

Computational Chemistry and Chemoinformatics Approaches for 6 Fluoro 8 Methylquinolin 4 Amine

Molecular Docking and Virtual Screening Using 6-Fluoro-8-methylquinolin-4-amine as a Lead

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net For this compound, this process would involve preparing a 3D model of the compound and docking it into the active site of a specific biological target, such as a kinase or protease. The scoring functions in docking software estimate the binding affinity, with lower scores typically indicating a more favorable interaction. mdpi.com For instance, in studies of other quinoline (B57606) derivatives, docking has been instrumental in identifying key interactions with amino acid residues, such as hydrogen bonds and π-π stacking, which are crucial for inhibitory activity. nih.govnih.gov A hypothetical docking study of this compound against a kinase target might reveal hydrogen bonds formed by the 4-amino group and hydrophobic interactions involving the fluoro and methyl substituents.

Virtual screening, an extension of molecular docking, involves the high-throughput docking of large libraries of compounds against a target of interest. nih.gov Using this compound as a lead compound, a virtual screening campaign could be initiated to identify other molecules with similar or improved binding characteristics from extensive chemical databases. researchgate.netacs.org This approach has been successfully applied to identify novel quinoline-based inhibitors for various targets. researchgate.net The process typically involves filtering compounds based on physicochemical properties and then ranking them based on their docking scores, leading to a smaller, more manageable set of candidates for experimental testing. nih.gov

Table 1: Representative Data from a Hypothetical Molecular Docking Study of this compound and Analogs against a Kinase Target

CompoundDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
This compound-8.5MET793, LYS745, ASP8552
Analog A (8-ethyl)-8.2MET793, LYS745, LEU8442
Analog B (6-chloro)-8.8MET793, LYS745, CYS7972
Analog C (4-hydroxyl)-7.9MET793, ASP855, GLU7623

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Ligand-Target Complexes of this compound

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com For a complex of this compound and its target protein, an MD simulation would provide insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules. nih.govnih.gov Such simulations, often run for nanoseconds, can reveal conformational changes and key interactions that are not apparent from static docking. mdpi.comresearchgate.net The stability of the complex can be assessed by analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms. nih.gov

Quantum Mechanical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Reaction Mechanisms and Electronic Properties of this compound

Quantum mechanical (QM) methods are employed to study the electronic structure and reactivity of molecules with high accuracy. For this compound, QM calculations can provide valuable information about its electronic properties, such as electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and atomic charges. acs.org These properties are crucial for understanding its reactivity and interaction with biological targets. For instance, the fluorine atom at the 6-position and the methyl group at the 8-position would influence the electron distribution across the quinoline ring system.

For studying enzymatic reactions where the ligand is covalently modified, a hybrid QM/MM approach is often used. This method treats the reactive center (the ligand and key active site residues) with a high-level QM method, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics (MM) force field. This allows for the detailed investigation of reaction pathways, transition states, and activation energies.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.net For a series of analogs of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific target. nih.govasianpubs.org This involves calculating a set of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) for each analog and then using statistical techniques like multiple linear regression or machine learning to build a predictive model. nih.govresearchgate.net The resulting model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.gov

Table 2: Representative Descriptors for a QSAR Model of this compound Analogs

CompoundMolecular WeightLogPPolar Surface Area (Ų)Number of H-Bond DonorsPredicted Activity (pIC50)
This compound176.192.538.917.2
Analog D190.222.838.917.5
Analog E162.192.148.126.8
Analog F204.253.138.917.8

Note: The data in this table is hypothetical and for illustrative purposes only.

In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Properties for this compound (Preclinical Focus)

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic and toxicological properties of a compound. In silico ADMET prediction models provide a rapid and cost-effective way to evaluate these properties. rsc.org For this compound, various computational tools can predict parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for hepatotoxicity or cardiotoxicity. nih.govresearcher.life These predictions are based on the compound's structural features and physicochemical properties. Early identification of potential ADMET liabilities allows for the modification of the chemical structure to improve its drug-like properties. nih.gov

De Novo Drug Design Strategies Based on the this compound Scaffold

De novo drug design involves the computational generation of novel molecular structures with desired properties. Using the this compound scaffold as a starting point, de novo design algorithms can explore the chemical space around this core structure to generate new molecules with potentially improved binding affinity and selectivity for a given target. mdpi.com These methods can either grow a molecule within the active site of a target protein or link molecular fragments to create novel structures. The quinoline scaffold is an attractive starting point for such strategies due to its synthetic accessibility and proven biological relevance. nih.gov

Cheminformatic Analysis of Chemical Space Occupied by this compound and Its Analogues

Cheminformatics involves the use of computational methods to analyze and visualize large datasets of chemical compounds. nih.gov By analyzing the chemical space occupied by this compound and its known analogs, it is possible to understand the structural diversity and identify areas for further exploration. chimia.ch Techniques such as principal component analysis (PCA) and t-distributed stochastic neighbor embedding (t-SNE) can be used to visualize the chemical space and identify clusters of compounds with similar properties. nih.gov This analysis can reveal structure-activity relationships and guide the design of new compound libraries with improved diversity and biological relevance. researchgate.net

Preclinical Pharmacokinetic and Biotransformation Studies of 6 Fluoro 8 Methylquinolin 4 Amine Non Human Focus

In Vitro Absorption and Distribution Studies for 6-Fluoro-8-methylquinolin-4-amine

No specific in vitro absorption or distribution studies for this compound were found in the reviewed literature. Research in this area typically involves assessing a compound's ability to cross biological membranes and bind to proteins, which are key determinants of its distribution and availability in the body.

Permeability Assays (e.g., Caco-2, PAMPA)

Specific data on the permeability of this compound from Caco-2 or Parallel Artificial Membrane Permeability Assays (PAMPA) are not available in the public domain.

Caco-2 Assay : This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of cells with characteristics similar to the intestinal epithelium. nih.govnih.gov It is widely used to predict a drug's intestinal permeability and to identify if a compound is a substrate for active transporters. nih.gov The apparent permeability coefficient (Papp) is calculated to classify compounds as having low, medium, or high absorption potential. nih.gov

PAMPA : The Parallel Artificial Membrane Permeability Assay is a non-cell-based method for predicting passive, transcellular permeability. sigmaaldrich.comevotec.com It measures a compound's ability to diffuse from a donor compartment through an artificial lipid-impregnated filter into an acceptor compartment. sigmaaldrich.com This high-throughput assay helps to rank compounds based solely on their passive diffusion characteristics. evotec.com

Plasma Protein Binding

No studies detailing the plasma protein binding (PPB) percentage or affinity of this compound were identified.

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, is a critical pharmacokinetic parameter. nih.gov This reversible binding affects the drug's distribution, as only the unbound fraction is free to diffuse into tissues and interact with biological targets. nih.gov Small changes in the percentage of a highly bound drug can significantly alter the free concentration, impacting its efficacy and half-life. nih.gov

Tissue Distribution in Preclinical Animal Models

There is no available information regarding the tissue distribution of this compound in any preclinical animal models.

Tissue distribution studies are performed to understand how a compound distributes throughout the body's various tissues and organs. These studies, often conducted in rodents, can identify tissues where the compound accumulates. For instance, studies on other fluorine-labeled quinazoline (B50416) derivatives in tumor-bearing mice have been used to evaluate tissue uptake, particularly in the target tumor versus other tissues like bone. nih.govnih.gov

Metabolism of this compound

No specific data on the metabolism or biotransformation of this compound were found. Metabolic studies are crucial for understanding how a compound is chemically altered by the body, which influences its activity and clearance.

In Vitro Metabolic Stability in Microsomes and Hepatocytes (Non-Human Origin)

There are no published results from in vitro metabolic stability assays for this compound using liver microsomes or hepatocytes from any non-human preclinical species.

Metabolic stability assays are used to determine the rate at which a compound is metabolized by enzymes, primarily located in the liver. unimi.it These experiments typically involve incubating the compound with liver microsomes (which contain phase I enzymes) or hepatocytes (which contain both phase I and phase II enzymes) and measuring the rate of its disappearance over time. nih.govunimi.itnih.gov The results, often expressed as half-life (t½) or intrinsic clearance (Clint), help predict a compound's in vivo clearance. unimi.it For some related fluoro-substituted compounds, the position of the fluorine atom has been shown to significantly affect metabolic stability. nih.govnih.gov

Identification of Major Metabolites of this compound

No studies have been published that identify the major metabolites of this compound.

Identifying the structure of major metabolites is essential for understanding the complete disposition of a compound. This process helps determine if metabolites are active or inactive and provides insight into potential metabolic pathways, such as oxidation, reduction, or conjugation. For other fluorine-containing aromatic compounds, metabolic defluorination has been identified as a potential degradation pathway. nih.gov

Enzymatic Pathways Involved in this compound Biotransformation (e.g., Cytochrome P450, UGT)

There is no available information in the public domain regarding the specific cytochrome P450 (CYP) isozymes or UDP-glucuronosyltransferase (UGT) enzymes involved in the biotransformation of this compound. Preclinical studies to identify the metabolic pathways are a critical step in drug development to understand the clearance mechanisms and potential for variability in metabolism. Typically, in vitro studies using liver microsomes or recombinant enzymes from relevant preclinical species would be conducted to elucidate these pathways.

Excretion Pathways of this compound in Preclinical Animal Models

No studies have been published that describe the excretion pathways of this compound in any preclinical animal model. Such studies would typically involve administering the compound to species such as rats or dogs and analyzing urine and feces to determine the primary routes of elimination of the parent compound and its metabolites. This information is fundamental to understanding the compound's disposition and potential for accumulation.

Drug-Drug Interaction Potential of this compound (In Vitro and Preclinical In Vivo)

There is no publicly available data from in vitro or preclinical in vivo studies to characterize the drug-drug interaction potential of this compound.

Inhibition/Induction of Metabolic Enzymes

No research has been published investigating the potential of this compound to act as an inhibitor or inducer of metabolic enzymes such as cytochrome P450s. These studies are essential for predicting potential pharmacokinetic interactions with co-administered drugs.

Transporter Interactions (e.g., P-glycoprotein)

No published preclinical studies were found that investigated the interaction of this compound with P-glycoprotein or other transporters. Therefore, no data is available on whether this compound is a substrate, inhibitor, or inducer of these transporters.

Advanced Formulation and Delivery Strategies for 6 Fluoro 8 Methylquinolin 4 Amine Research Perspective

Approaches to Optimize Aqueous Solubility and Dissolution Rate of 6-Fluoro-8-methylquinolin-4-amine

The inherent low aqueous solubility of many quinoline (B57606) derivatives necessitates innovative formulation approaches to improve their dissolution rate and subsequent absorption. For this compound, several promising strategies can be explored.

Co-crystallization and Salt Formation Studies

Co-crystallization presents a robust strategy to enhance the solubility and dissolution characteristics of an active pharmaceutical ingredient (API) by incorporating a benign co-former into the crystal lattice. The primary amine group and the quinoline nitrogen of this compound are suitable sites for hydrogen bonding with pharmaceutically acceptable co-formers, such as dicarboxylic acids (e.g., succinic acid, fumaric acid) or other compounds with hydrogen bond donor and acceptor moieties.

Salt formation is another well-established method for improving the solubility of ionizable compounds. The basic amine group in this compound can be protonated with various pharmaceutically acceptable acids to form salts with potentially enhanced aqueous solubility and dissolution velocity.

Table 1: Hypothetical Co-crystallization and Salt Formation Screening for this compound

Formulation Strategy Co-former/Counterion Predicted Molar Ratio (API:Co-former) Expected Outcome
Co-crystal Succinic Acid 1:1 Formation of a stable co-crystal with improved dissolution rate due to the disruption of the API's crystal lattice and the hydrophilic nature of the co-former.
Co-crystal Isonicotinamide 1:1 Potential for robust hydrogen bonding between the amine of the API and the amide and pyridine (B92270) nitrogen of isonicotinamide, leading to a stable, more soluble solid form.
Salt Hydrochloric Acid 1:1 Formation of a highly water-soluble hydrochloride salt, which could significantly enhance the dissolution rate in acidic to neutral pH environments.

Amorphous Solid Dispersions

Amorphous solid dispersions (ASDs) involve the molecular dispersion of a drug within a hydrophilic polymer matrix. nih.gov By converting the crystalline drug into its higher-energy amorphous state, a significant increase in aqueous solubility and dissolution rate can be achieved. nih.gov The polymer serves to stabilize the amorphous drug against recrystallization. nih.gov

For this compound, polymers containing hydrogen bond accepting groups, such as polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS), would be suitable candidates for forming stable ASDs. The amine group of the API can form hydrogen bonds with the carbonyl or hydroxyl groups of the polymer, thus preventing molecular mobility and crystallization. nih.gov

Table 2: Proposed Amorphous Solid Dispersion Formulations for this compound

Polymer Drug Loading (% w/w) Proposed Manufacturing Method Predicted Key Performance Attribute
Polyvinylpyrrolidone (PVP K30) 10-30% Spray Drying Significant improvement in the initial dissolution rate due to the high hydrophilicity of PVP.
Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS-HF) 20-50% Hot-Melt Extrusion Enhanced and sustained supersaturation in the gastrointestinal tract, potentially leading to improved absorption.

Nanotechnology-Based Delivery Systems for this compound

Nanotechnology offers a versatile platform to overcome the biopharmaceutical challenges associated with poorly soluble drugs. By encapsulating or conjugating the drug to nanocarriers, it is possible to improve its solubility, stability, and pharmacokinetic profile.

Liposomal Encapsulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For the relatively lipophilic this compound, it could be efficiently entrapped within the lipid bilayer of the liposomes. The formulation could be further optimized by including polyethylene (B3416737) glycol (PEG)-modified lipids to create "stealth" liposomes with prolonged circulation times.

Table 3: Hypothetical Liposomal Formulations for this compound

Liposome Composition Encapsulation Method Predicted Size Range (nm) Potential Advantage
DPPC:Cholesterol:DSPE-PEG2000 Thin-film hydration followed by extrusion 80-120 Enhanced circulation time and passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.

Polymeric Nanoparticles and Micelles

Biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can encapsulate this compound, protecting it from degradation and providing controlled release. frontierspartnerships.org Polymeric micelles, formed from amphiphilic block copolymers, can also solubilize the hydrophobic drug in their core, thereby increasing its aqueous concentration.

Table 4: Proposed Polymeric Nanoparticle and Micelle Systems for this compound

System Polymer Predicted Drug Loading (%) Key Feature
Nanoparticles Poly(lactic-co-glycolic acid) (PLGA) 5-15% Sustained release of the drug over an extended period, potentially reducing dosing frequency.
Micelles D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS) 2-8% High solubilization capacity and potential to inhibit P-glycoprotein efflux, enhancing intracellular drug concentration.

Conjugation to Nanocarriers for Targeted Delivery

The primary amine group of this compound provides a convenient handle for covalent conjugation to nanocarriers. This approach allows for active targeting to specific cells or tissues by attaching targeting ligands to the surface of the nanocarrier. For instance, the nanocarrier could be decorated with antibodies, peptides, or aptamers that recognize receptors overexpressed on cancer cells.

Table 5: Hypothetical Targeted Nanocarrier Conjugates of this compound

Nanocarrier Targeting Ligand Conjugation Chemistry Potential Target
PLGA-PEG Nanoparticles Folic Acid Amide bond formation via EDC/NHS chemistry Folate receptor-overexpressing cancers (e.g., ovarian, breast)
Liposomes RGD Peptide Maleimide-thiol coupling Integrin αvβ3-expressing tumor vasculature and cells

Prodrug Design and Development for Enhanced Bioavailability or Targeted Delivery of this compound

The primary amine group at the 4-position of the quinoline ring presents a key site for chemical modification to create prodrugs. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body, a strategy often employed to improve pharmacokinetic properties. acs.org For this compound, prodrug design could theoretically address limitations in aqueous solubility or membrane permeability, thereby enhancing oral bioavailability. nih.gov Furthermore, prodrugs can be designed for targeted delivery to specific tissues or cells, maximizing efficacy while minimizing systemic exposure. nih.govresearchgate.net

One researched approach for aminoquinolines involves conjugation with amino acids. researchgate.net This strategy can leverage endogenous amino acid transporters to facilitate absorption. mdpi.com For instance, coupling an amino acid to the 4-amino group of this compound could create a substrate for peptide transporters, which are expressed in the intestine and other tissues. mdpi.com

Another strategy involves creating prodrugs that release the active compound in response to a specific physiological trigger, such as pH. nih.gov An aminoalkoxycarbonyloxymethyl (amino AOCOM) ether-based prodrug, for example, could be designed to be stable at the low pH of the upper gastrointestinal tract, enhancing solubility due to the protonated amino group. As the prodrug moves to the higher pH of the lower intestine, the amino group would be deprotonated, triggering an intramolecular cyclization reaction that releases the parent drug. nih.gov

Targeted delivery, particularly to the liver, has been a significant area of research for aminoquinolines. nih.gov One sophisticated approach involves creating polymer-drug conjugates. For example, a polymer backbone could be functionalized with N-acetylgalactosamine (GalNAc) ligands, which are recognized by the asialoglycoprotein receptor (ASGPR) highly expressed on hepatocytes. nih.gov The this compound could be attached to this polymer via a linker that is cleaved by liver-specific enzymes, such as cathepsins. nih.gov This would concentrate the drug in the liver, potentially increasing its therapeutic window for liver-stage diseases while reducing exposure to other tissues. nih.gov

Table 1: Hypothetical Prodrug Strategies for this compound

Prodrug StrategyMoiety Attached to 4-amino GroupProposed AdvantageActivation Mechanism
Amino Acid ConjugateValineEnhanced oral bioavailabilityEnzymatic cleavage by peptidases
pH-Sensitive ReleaseAmino AOCOM etherImproved solubility and controlled releasepH-triggered intramolecular cyclization
Liver-Targeted PolymerGalNAc-polymer with Val-Cit linkerTargeted delivery to hepatocytesCleavage by liver-specific cathepsin enzymes

This table is illustrative and based on established prodrug strategies for related aminoquinoline compounds.

Sustained-Release and Controlled-Release Formulations for this compound (Preclinical Study)

Sustained-release and controlled-release formulations are designed to maintain therapeutic drug concentrations over an extended period, reducing dosing frequency and improving patient compliance. For a compound like this compound, preclinical studies would likely investigate various formulation platforms to achieve these goals. These platforms can include polymer matrices, liposomes, or nanogels. nih.gov

A preclinical study might evaluate the in vitro and in vivo performance of different sustained-release formulations. For instance, the drug could be encapsulated within biodegradable polymer microspheres, such as those made from poly(lactic-co-glycolic acid) (PLGA). The release of the drug from these microspheres is controlled by both diffusion through the polymer matrix and the degradation of the polymer itself. nih.gov

Another approach involves the use of liposomal formulations. nih.gov this compound could be encapsulated within the aqueous core of liposomes. The surface of these liposomes can be modified, for example with polyethylene glycol (PEG), to prolong circulation time in the bloodstream. nih.gov This "stealth" characteristic allows for gradual drug release and can enhance accumulation at target sites through the enhanced permeability and retention (EPR) effect, particularly relevant in oncology. nih.gov

Hydrogel-based systems offer another avenue for controlled release. A "lipogel" system, which consists of a hydrogel core within a liposome, could provide sustained release through a combination of electrostatic interactions between a cationic drug and an anionic gel, and the barrier function of the lipid bilayer. nih.gov

A hypothetical preclinical study could compare these formulations. The study would measure key pharmacokinetic parameters in an animal model, such as rats, following administration. nih.gov The objective would be to identify a formulation that provides a desirable release profile, maintaining plasma concentrations within the therapeutic window for an extended duration.

Table 2: Hypothetical Preclinical Pharmacokinetic Data for Sustained-Release Formulations of this compound in a Rat Model

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t1/2) (h)
Unformulated Drug (Oral)850121004
PLGA Microspheres (IM)30012720048
PEGylated Liposomes (IV)4508810060
Hydrogel (Subcutaneous)25024960072

This table presents hypothetical data for illustrative purposes to compare potential sustained-release formulations based on general principles observed in preclinical studies of other quinoline derivatives. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve (total drug exposure); IM: Intramuscular; IV: Intravenous.

These advanced formulation strategies, from prodrug design to controlled-release systems, represent a critical research frontier. While specific preclinical data for this compound is not publicly available, the principles derived from extensive research on quinoline derivatives and other heterocyclic compounds provide a strong foundation for future development. orientjchem.orgresearchgate.net Such research is essential to unlock the full therapeutic potential of this and other promising chemical entities.

Q & A

Basic: What are the standard synthetic routes for 6-Fluoro-8-methylquinolin-4-amine?

The synthesis typically involves nucleophilic aromatic substitution or cyclization reactions. For example, halogenated quinoline precursors (e.g., 4,7-dichloroquinoline derivatives) can react with ammonia or methylamine under reflux in polar solvents like ethanol or methanol . Substituent positioning (fluoro at C6, methyl at C8) requires precise temperature control (80–100°C) and inert atmospheres to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate the product .

Advanced: How can reaction yields be optimized for this compound synthesis?

Yield optimization hinges on:

  • Catalyst selection : Palladium catalysts (e.g., Pd/C) enhance substitution efficiency in halogen displacement reactions .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of amines but may require higher reflux temperatures.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours) while maintaining >85% yield .
  • Protecting groups : Temporary protection of the amino group (e.g., Boc) minimizes unwanted side reactions during methylation .

Basic: What characterization techniques validate the structure and purity of this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., fluorine-induced splitting patterns at C6, methyl group integration at C8) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS-ESI) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 176.1) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .

Advanced: How does X-ray crystallography resolve structural ambiguities in fluorinated quinolines?

Single-crystal X-ray diffraction determines bond angles, torsion angles, and intermolecular interactions. For example, the fluorine atom at C6 in this compound exhibits a bond angle of 118.5° with adjacent carbons, influencing π-stacking in crystal lattices. Disordered solvent molecules (e.g., water in the lattice) require refinement software (e.g., SHELX) for accurate modeling .

Basic: What in vitro assays are used to evaluate the biological activity of this compound?

  • Anticancer assays : MTT or SRB assays against cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM. IC50_{50} values are calculated using nonlinear regression .
  • Antimicrobial testing : Broth microdilution (MIC values) against S. aureus or E. coli .

Advanced: How should researchers address contradictions in biological activity data?

Contradictions (e.g., varying IC50_{50} values across studies) may arise from:

  • Cell line heterogeneity : Use standardized cell lines (e.g., ATCC-certified) and replicate experiments ≥3 times.
  • Solubility factors : DMSO concentration >0.1% can artifactually inhibit cells; use solubility enhancers like cyclodextrins .
  • Target specificity : Confirm mechanism via kinase profiling or siRNA knockdown of putative targets (e.g., microtubules) .

Basic: What are common challenges in purifying this compound?

  • Co-elution with byproducts : Optimize gradient elution (e.g., 10% → 50% ethyl acetate in hexane) to separate methyl-substituted impurities.
  • Hydroscopicity : Store purified compounds under inert gas (argon) to prevent moisture absorption .

Advanced: How can retrosynthetic analysis guide the synthesis of this compound?

Retrosynthesis involves disconnecting the quinoline ring into simpler precursors:

Quinoline core : Constructed via Skraup or Doebner-Miller reactions using aniline derivatives.

Fluorine introduction : Electrophilic fluorination (e.g., Selectfluor®) at C6 or use pre-fluorinated building blocks.

Methyl group : Friedel-Crafts alkylation or Suzuki coupling with methylboronic acids at C8 .

Basic: What solvents are suitable for handling this compound?

The compound is soluble in DMSO, DMF, and dichloromethane. For biological assays, prepare stock solutions in DMSO (<10 mg/mL) and dilute in aqueous buffers (PBS, pH 7.4) to avoid precipitation .

Advanced: What safety protocols are critical for handling fluorinated quinolines?

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in fume hoods due to potential amine vapor release.
  • Waste disposal : Neutralize acidic/basic residues before discarding in halogenated waste containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.